Puromycin monohydrochloride
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Overview
Description
Puromycin monohydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound mimics the 3’ end of aminoacylated transfer ribonucleic acid (tRNA), allowing it to be incorporated into the growing polypeptide chain, leading to the release of incomplete polypeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Puromycin monohydrochloride can be synthesized through a multi-step process involving the coupling of a nucleoside with an amino acid. The key steps include:
Nucleoside Synthesis: The nucleoside component is synthesized through a series of reactions starting from a suitable sugar derivative.
Amino Acid Coupling: The nucleoside is then coupled with a modified tyrosine derivative under specific reaction conditions to form the aminonucleoside structure.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces alboniger followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize yield, and the compound is subsequently isolated using solvent extraction and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Puromycin monohydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group in the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Reagents: Used in substitution reactions to modify the amino group.
Acidic or Basic Conditions: Employed to facilitate hydrolysis or other chemical transformations.
Major Products: The major products formed from these reactions include modified derivatives of puromycin that retain or enhance its biological activity .
Scientific Research Applications
Puromycin monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study protein synthesis and ribosome function.
Biology: Employed in cell culture to select genetically modified cells that express puromycin resistance genes.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by protein synthesis dysregulation.
Industry: Utilized in biotechnology for the production of recombinant proteins and other biopharmaceuticals
Mechanism of Action
Puromycin monohydrochloride exerts its effects by mimicking the 3’ end of aminoacylated tRNA. It binds to the ribosomal acceptor site and is incorporated into the growing polypeptide chain. This incorporation leads to the premature release of the nascent polypeptide, effectively terminating protein synthesis. The compound targets the ribosomal peptidyl transferase center, which is responsible for catalyzing peptide bond formation .
Comparison with Similar Compounds
Chloramphenicol: Another antibiotic that inhibits protein synthesis but through a different mechanism, targeting the peptidyl transferase activity of the ribosome.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Anisomycin: Inhibits protein synthesis by binding to the ribosomal acceptor site, similar to puromycin
Uniqueness of Puromycin Monohydrochloride: this compound is unique due to its ability to cause premature chain termination by mimicking the 3’ end of aminoacylated tRNA. This property allows it to be used as a powerful tool in molecular biology for studying protein synthesis and ribosome function .
Properties
CAS No. |
3506-23-8 |
---|---|
Molecular Formula |
C22H30ClN7O5 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |
InChI Key |
MXJUOYXSYWPMAR-IHFNEQFUSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |
physical_description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) |
solubility |
Soluble (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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